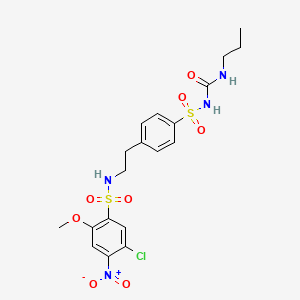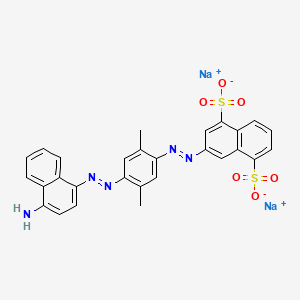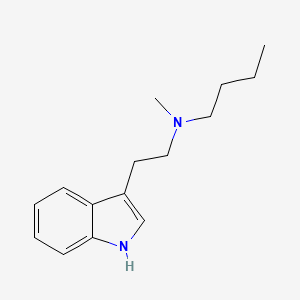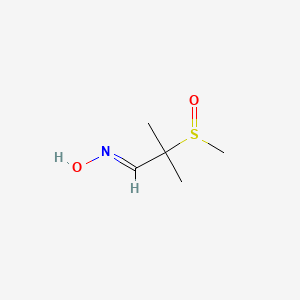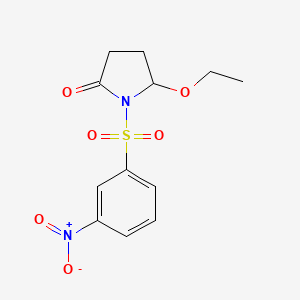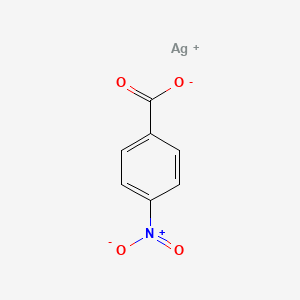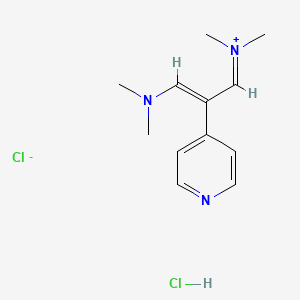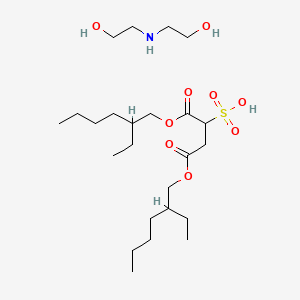
3-Ethyl-2-(2-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzoselenazolium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-(2-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzoselenazolium iodide is an organic selenium compound with the molecular formula C23H25IN2Se2 and a molecular weight of 614.28247 . This compound is known for its unique structure, which includes two benzoselenazolium rings connected by a butenyl chain. It is typically a light yellow solid that is soluble in organic solvents such as ether and chloroform but insoluble in water .
Métodos De Preparación
The synthesis of 3-Ethyl-2-(2-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzoselenazolium iodide can be achieved through the reaction of selenium ether with iodoethylene . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction and optimizing the conditions for higher yields and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents, leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can convert it into selenide forms.
Substitution: The compound can undergo substitution reactions, particularly at the benzoselenazolium rings, using reagents such as halogens or alkylating agents
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Ethyl-2-(2-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzoselenazolium iodide has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving selenium.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain cancers.
Industry: It is used in the development of new materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-(2-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzoselenazolium iodide involves its interaction with molecular targets and pathways in biological systems. It is believed to exert its effects through the modulation of redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s selenium atoms play a crucial role in these processes, acting as active sites for redox reactions .
Comparación Con Compuestos Similares
3-Ethyl-2-(2-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzoselenazolium iodide can be compared with other similar compounds, such as:
3-Ethyl-2-(3-(3-ethyl-3H-benzoselenazol-2-ylidene)isobut-1-enyl)benzoselenazolium iodide: This compound has a similar structure but with different substituents on the butenyl chain.
3-Ethyl-2-(3-(3-ethyl-3H-benzothiazol-2-ylidene)-2-methylprop-1-enyl)benzothiazolium iodide: This compound contains sulfur instead of selenium, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its selenium content, which imparts distinct redox properties and potential biological activities.
Propiedades
Número CAS |
909-64-8 |
|---|---|
Fórmula molecular |
C23H25IN2Se2 |
Peso molecular |
614.3 g/mol |
Nombre IUPAC |
(2Z)-3-ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoselenazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoselenazole;iodide |
InChI |
InChI=1S/C23H25N2Se2.HI/c1-4-17(15-22-24(5-2)18-11-7-9-13-20(18)26-22)16-23-25(6-3)19-12-8-10-14-21(19)27-23;/h7-16H,4-6H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
WCRYPFFHXCHMGO-UHFFFAOYSA-M |
SMILES isomérico |
CC/C(=C\C1=[N+](C2=CC=CC=C2[Se]1)CC)/C=C\3/N(C4=CC=CC=C4[Se]3)CC.[I-] |
SMILES canónico |
CCC(=CC1=[N+](C2=CC=CC=C2[Se]1)CC)C=C3N(C4=CC=CC=C4[Se]3)CC.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)
